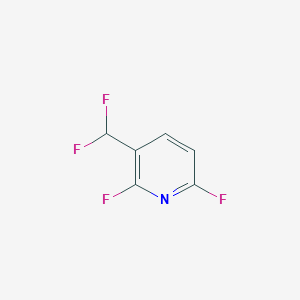

3-(Difluoromethyl)-2,6-difluoropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Difluoromethyl)-2,6-difluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. The presence of multiple fluorine atoms in its structure imparts distinct chemical and physical characteristics, making it a valuable compound for various scientific and industrial applications.

作用機序

Target of Action

The primary target of 3-(Difluoromethyl)-2,6-difluoropyridine is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in energy production in cells .

Mode of Action

This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate in the TCA cycle . This inhibition disrupts the energy production process, leading to the death of the organism .

Biochemical Pathways

The compound primarily affects the TCA cycle and the electron transport chain . By inhibiting the SDH enzyme, it disrupts these pathways, leading to a decrease in ATP production. This energy deficiency can cause a variety of downstream effects, including growth inhibition and cell death .

Pharmacokinetics

Like other sdhis, it is likely to have good bioavailability due to its ability to penetrate cell membranes and reach its target site

Result of Action

The primary result of the action of this compound is the inhibition of energy production , leading to the death of the organism . This makes it an effective fungicide, as it can effectively control a broad spectrum of fungal species .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,6-difluoropyridine typically involves difluoromethylation reactions. One common method includes the use of difluoromethylating agents such as ClCF₂H in the presence of a base. The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and other modern techniques can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 3-(Difluoromethyl)-2,6-difluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield partially or fully hydrogenated derivatives.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce N-oxides or hydrogenated pyridines, respectively .

科学的研究の応用

3-(Difluoromethyl)-2,6-difluoropyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique properties make it useful in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

類似化合物との比較

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Difluoromethyl phenyl sulfide

- Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives

Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2,6-difluoropyridine is unique due to its specific substitution pattern on the pyridine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in various fields .

生物活性

3-(Difluoromethyl)-2,6-difluoropyridine is a fluorinated heterocyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of difluoromethyl and difluoropyridine moieties, positions it as a potential candidate for various therapeutic applications, particularly in the development of inhibitors targeting specific biological pathways.

- Chemical Name : this compound

- CAS Number : 85396-63-0

- Molecular Formula : C7H4F4N

- Molecular Weight : 179.11 g/mol

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The difluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and selectivity towards target proteins.

Antimicrobial Activity

Recent studies have shown that compounds containing difluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains. In vitro tests indicated that certain derivatives demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) below 10 μg/mL against both Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 0.25 - 1 |

| Compound B | Staphylococcus aureus | <10 |

| Compound C | Escherichia coli | >10 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study focusing on phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in cancer signaling pathways, compounds derived from pyridine scaffolds showed promising results in inhibiting tumor cell proliferation . Specifically, modifications around the pyridine ring enhanced selectivity and potency against cancer cell lines.

Case Studies

-

Antibacterial Activity Evaluation :

A series of derivatives were synthesized and tested for their antibacterial efficacy. The most active compounds were identified as having a strong inhibitory effect on bacterial cell division mechanisms, particularly through inhibition of the FtsZ protein, a critical target for antibacterial drug development . -

Anticancer Research :

In a study evaluating PI3Kβ selective inhibitors, a derivative of this compound was noted for its ability to selectively inhibit cancer cell growth in PTEN-deficient models. The compound exhibited an IC50 value of approximately 19 nM against PI3Kβ, demonstrating its potential as a therapeutic agent in oncology .

特性

IUPAC Name |

3-(difluoromethyl)-2,6-difluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYICBXGNVGTRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602899 |

Source

|

| Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85396-63-0 |

Source

|

| Record name | 3-(Difluoromethyl)-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。